beta-D-Glucopyranosiduronic acid, (2beta,3beta)-28-(beta-D-glucopyranosyloxy)-2-hydroxy-28-oxoolean-12-en-3-yl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-
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Overview
Description
Beta-D-Glucopyranosiduronic acid, (2beta,3beta)-28-(beta-D-glucopyranosyloxy)-2-hydroxy-28-oxoolean-12-en-3-yl 3-O-(6-deoxy-alpha-L-mannopyranosyl)- is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple sugar moieties and a triterpenoid backbone. Compounds of this nature are often found in natural products and have various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including glycosylation reactions to attach sugar moieties to the triterpenoid core. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids. The reaction conditions often require precise control of temperature, pH, and solvent systems to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of complex organic compounds like this one may involve biotechnological methods, such as fermentation using genetically engineered microorganisms. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like boron trifluoride, or enzymes in biocatalytic processes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, compounds like this one are often studied for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Medicine
In medicine, such compounds can be investigated as potential drug candidates. Their ability to interact with various biological targets makes them interesting for drug discovery and development.
Industry
In industry, these compounds can be used in the development of new materials, such as biodegradable polymers or as additives in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Glycyrrhizin: Another triterpenoid glycoside with similar structural features.
Saponins: A class of compounds that also contain sugar moieties attached to a triterpenoid or steroid backbone.
Uniqueness
What sets beta-D-Glucopyranosiduronic acid, (2beta,3beta)-28-(beta-D-glucopyranosyloxy)-2-hydroxy-28-oxoolean-12-en-3-yl 3-O-(6-deoxy-alpha-L-mannopyranosyl)- apart is its specific arrangement of sugar moieties and functional groups, which can impart unique biological activities and chemical reactivity.
Properties
CAS No. |
139742-09-9 |
---|---|
Molecular Formula |
C48H76O19 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-20-27(51)29(53)31(55)39(62-20)64-35-33(57)36(38(59)60)65-41(34(35)58)66-37-23(50)18-45(6)25(44(37,4)5)11-12-47(8)26(45)10-9-21-22-17-43(2,3)13-15-48(22,16-14-46(21,47)7)42(61)67-40-32(56)30(54)28(52)24(19-49)63-40/h9,20,22-37,39-41,49-58H,10-19H2,1-8H3,(H,59,60)/t20-,22-,23-,24+,25-,26+,27-,28+,29+,30-,31+,32+,33-,34+,35-,36-,37-,39-,40-,41-,45-,46+,47+,48-/m0/s1 |
InChI Key |
ITPLQPXCONKMAX-VLKNSCRUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](C[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(CC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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